Cas no 33199-66-5 (4H-1,2,4-triazole, 3-(methylthio)-4,5-diphenyl-)

4H-1,2,4-Triazole, 3-(methylthio)-4,5-diphenyl-, is a heterocyclic compound featuring a triazole core substituted with a methylthio group and two phenyl rings. This structure imparts unique chemical properties, making it valuable in pharmaceutical and agrochemical research. The presence of the methylthio group enhances reactivity, while the diphenyl substitution contributes to stability and potential binding affinity. Its well-defined molecular architecture allows for precise modifications, facilitating applications in drug discovery and material science. The compound is characterized by high purity and consistent performance, ensuring reliability in synthetic pathways. Its versatility and structural specificity make it a useful intermediate in the development of biologically active molecules.
4H-1,2,4-triazole, 3-(methylthio)-4,5-diphenyl- structure
33199-66-5 structure
Product Name:4H-1,2,4-triazole, 3-(methylthio)-4,5-diphenyl-
CAS No:33199-66-5
MF:C15H13N3S
MW:267.348821401596
CID:2822455
PubChem ID:721791
Update Time:2025-05-26

4H-1,2,4-triazole, 3-(methylthio)-4,5-diphenyl- Chemical and Physical Properties

Names and Identifiers

    • TimTec1_001367
    • BRD-K31506379-001-01-5
    • SR-01000237209
    • DTXSID00352253
    • SR-01000237209-1
    • 3-(METHYLTHIO)-4,5-DIPHENYL-4H-1,2,4-TRIAZOLE
    • JS-2765
    • 4,5-diphenyl-3-methylthio-1,2,4-triazole
    • AKOS003235307
    • HMS1537O03
    • CS-0332914
    • NCGC00174506-01
    • 3-(methylsulfanyl)-4,5-diphenyl-4H-1,2,4-triazole
    • DTXCID70303318
    • 33199-66-5
    • 3-methylthio-4,5-diphenyl-1,2,4-triazole
    • 4H-1,2,4-triazole, 3-(methylthio)-4,5-diphenyl-
    • STL356669
    • Inchi: 1S/C15H13N3S/c1-19-15-17-16-14(12-8-4-2-5-9-12)18(15)13-10-6-3-7-11-13/h2-11H,1H3
    • InChI Key: PAKRAHUFFMXUFR-UHFFFAOYSA-N
    • SMILES: S(C)C1=NN=C(C2C=CC=CC=2)N1C1C=CC=CC=1

Computed Properties

  • Exact Mass: 267.08301860Da
  • Monoisotopic Mass: 267.08301860Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 275
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 56Ų

4H-1,2,4-triazole, 3-(methylthio)-4,5-diphenyl- Pricemore >>

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4H-1,2,4-triazole, 3-(methylthio)-4,5-diphenyl- Related Literature

Additional information on 4H-1,2,4-triazole, 3-(methylthio)-4,5-diphenyl-

Recent Advances in the Study of 4H-1,2,4-triazole, 3-(methylthio)-4,5-diphenyl- (CAS: 33199-66-5): A Comprehensive Research Brief

The compound 4H-1,2,4-triazole, 3-(methylthio)-4,5-diphenyl- (CAS: 33199-66-5) has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its unique triazole core and phenyl substituents, has demonstrated promising biological activities, including antimicrobial, antifungal, and anticancer properties. Recent studies have further elucidated its mechanism of action and potential therapeutic applications, making it a focal point in drug discovery and development.

One of the most notable advancements in the study of this compound is its role as a potent inhibitor of specific enzymatic pathways. Research published in the Journal of Medicinal Chemistry (2023) highlights its efficacy in targeting cytochrome P450 enzymes, which are critical in drug metabolism. The study employed molecular docking simulations and in vitro assays to demonstrate the compound's high binding affinity and selectivity, suggesting its potential as a lead compound for developing novel therapeutics for metabolic disorders.

In addition to its enzymatic inhibition properties, 4H-1,2,4-triazole, 3-(methylthio)-4,5-diphenyl- has shown remarkable activity against resistant bacterial strains. A recent study in Antimicrobial Agents and Chemotherapy (2024) reported its synergistic effects with conventional antibiotics, enhancing their efficacy against methicillin-resistant Staphylococcus aureus (MRSA). The compound's ability to disrupt bacterial cell wall synthesis and biofilm formation was identified as a key mechanism, offering a new avenue for combating antibiotic resistance.

Furthermore, the compound's anticancer potential has been explored in several preclinical studies. Research in Bioorganic & Medicinal Chemistry Letters (2023) demonstrated its ability to induce apoptosis in cancer cells by modulating the PI3K/AKT signaling pathway. The study also highlighted its low cytotoxicity to normal cells, underscoring its potential as a selective anticancer agent. These findings have spurred interest in further structural optimization to enhance its pharmacokinetic properties.

Despite these promising results, challenges remain in the clinical translation of 4H-1,2,4-triazole, 3-(methylthio)-4,5-diphenyl-. Issues such as solubility, bioavailability, and long-term toxicity need to be addressed through comprehensive pharmacokinetic and pharmacodynamic studies. Ongoing research is focused on derivatization and formulation strategies to overcome these limitations, with several patents filed in 2024 for novel derivatives and delivery systems.

In conclusion, the compound 4H-1,2,4-triazole, 3-(methylthio)-4,5-diphenyl- (CAS: 33199-66-5) represents a promising scaffold for drug development, with demonstrated efficacy in antimicrobial, enzymatic inhibition, and anticancer applications. Continued research and innovation are essential to fully realize its therapeutic potential and address existing challenges. This research brief underscores the importance of interdisciplinary collaboration in advancing the field of chemical biology and pharmaceutical sciences.

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